

# Spectral data and characterization of Dodecyltrichlorosilane

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## Compound of Interest

Compound Name: Dodecyltrichlorosilane

Cat. No.: B1359458

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An In-depth Technical Guide on the Spectral Data and Characterization of **Dodecyltrichlorosilane**

## Introduction

**Dodecyltrichlorosilane** (DTS), with the chemical formula  $C_{12}H_{25}Cl_3Si$ , is an organosilane compound recognized for its high reactivity, particularly towards moisture.<sup>[1]</sup> It consists of a twelve-carbon alkyl chain (dodecyl group) attached to a silicon atom bonded to three chlorine atoms.<sup>[1]</sup> This structure makes it a key intermediate in chemical synthesis and a versatile agent for surface modification. Its primary applications include creating hydrophobic coatings on materials like glass and metal, acting as a coupling agent in adhesives and sealants to improve adhesion between organic polymers and inorganic substrates, and in the manufacturing of silicone polymers.<sup>[1][2]</sup> Due to its reactivity, proper handling and characterization are critical for its effective and safe use. This guide provides a comprehensive overview of the spectral data, characterization methods, and experimental protocols for **Dodecyltrichlorosilane**.

## Physicochemical Properties

**Dodecyltrichlorosilane** is a colorless to light yellow liquid with a sharp, pungent odor similar to hydrochloric acid.<sup>[3][4][5]</sup> It is a combustible liquid that is highly sensitive to moisture and reacts readily with water, liberating corrosive hydrogen chloride gas.<sup>[3][4][6]</sup>

Property	Value	References
Molecular Formula	C <sub>12</sub> H <sub>25</sub> Cl <sub>3</sub> Si	[3][5][7]
Molecular Weight	303.77 g/mol	[3][4][8]
CAS Number	4484-72-4	[7][8][9]
Appearance	Colorless to light yellow clear liquid	[3][5][10]
Odor	Acrid, pungent, similar to hydrogen chloride	[3][4][5]
Density	1.02 - 1.028 g/mL at 25 °C	[5][8][11]
Boiling Point	293-294 °C at 760 mmHg	[5][8][11]
Melting Point	-30 °C	[3][5][6]
Refractive Index (n <sup>20</sup> /D)	1.454 - 1.4581	[3][4][6]
Flash Point	>110 °C (>230 °F)	[6]
Solubility	Soluble in many organic solvents	[6]
Reactivity	Reacts rapidly with water, moisture, alcohols, and other protic solvents	[3][6]

## Spectral Data and Characterization

The characterization of **Dodecyltrichlorosilane** involves various spectroscopic techniques to confirm its structure and purity. Public databases like PubChem and SpectraBase indicate the availability of <sup>1</sup>H NMR, <sup>13</sup>C NMR, FTIR, and Mass Spectrometry data.[4][12]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for elucidating the carbon-hydrogen framework of DTS.

**$^1\text{H}$  NMR Spectroscopy** The proton NMR spectrum provides information about the different types of hydrogen atoms in the molecule.

Chemical Shift ( $\delta$ ) ppm (Predicted)	Multiplicity	Integration	Assignment
~1.6 - 1.8	Multiplet	2H	-Si-CH <sub>2</sub> -CH <sub>2</sub> -
~1.2 - 1.4	Multiplet	18H	-(CH <sub>2</sub> ) <sub>9</sub> -
~0.9	Triplet	3H	-CH <sub>3</sub>

**$^{13}\text{C}$  NMR Spectroscopy** The carbon-13 NMR spectrum shows distinct signals for each carbon atom in a unique chemical environment.

Chemical Shift ( $\delta$ ) ppm (Predicted)	Assignment
~33	-Si-CH <sub>2</sub> -
~32	-CH <sub>2</sub> -CH <sub>3</sub>
~29-30 (multiple peaks)	Internal methylene groups -(CH <sub>2</sub> ) <sub>8</sub> -
~23	-Si-CH <sub>2</sub> -CH <sub>2</sub> -
~14	-CH <sub>3</sub>

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in **Dodecyltrichlorosilane** and to study its hydrolysis and condensation on surfaces. The spectrum of the pure liquid will be dominated by alkyl C-H stretches. When exposed to moisture, Si-Cl bands will be replaced by Si-OH and Si-O-Si bands.[\[13\]](#)[\[14\]](#)

Wavenumber (cm <sup>-1</sup> )	Vibration Mode	Assignment
2955 - 2965	Asymmetric C-H Stretch	-CH <sub>3</sub>
2870 - 2880	Symmetric C-H Stretch	-CH <sub>3</sub>
2920 - 2930	Asymmetric C-H Stretch	-CH <sub>2</sub> -
2850 - 2860	Symmetric C-H Stretch	-CH <sub>2</sub> -
1460 - 1470	C-H Bend (Scissoring)	-CH <sub>2</sub> -
800 - 850	Si-C Stretch	Si-CH <sub>2</sub> -
450 - 650	Si-Cl Stretch	Si-Cl

## Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. For DTS, electron ionization (EI) would likely lead to cleavage of the Si-C bond and loss of chlorine atoms.

m/z Value (Predicted)	Fragment
302/304/306/308	[C <sub>12</sub> H <sub>25</sub> SiCl <sub>3</sub> ] <sup>+</sup> (Molecular ion peak cluster due to Cl isotopes)
267	[M - Cl] <sup>+</sup>
133/135/137	[SiCl <sub>3</sub> ] <sup>+</sup>
169	[C <sub>12</sub> H <sub>25</sub> ] <sup>+</sup>

## Experimental Protocols

Safety Precaution: **Dodecyltrichlorosilane** is corrosive and reacts violently with water to produce toxic HCl gas.[4][9] All experiments must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. [3][9] The material should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis.[9]

## NMR Sample Preparation and Analysis

- Solvent Selection: Use a dry, deuterated, aprotic solvent such as chloroform-d ( $\text{CDCl}_3$ ) or benzene- $\text{d}_6$ . The solvent must be free of water to prevent sample degradation.
- Sample Preparation: Under an inert atmosphere, transfer approximately 10-20 mg of **Dodecyltrichlorosilane** into a dry NMR tube. Add ~0.6 mL of the chosen deuterated solvent.
- Analysis: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra using a standard NMR spectrometer (e.g., 400 MHz or higher). Process the data to identify chemical shifts, multiplicities, and integrations.

## FTIR Sample Preparation and Analysis

- Technique: Attenuated Total Reflectance (ATR) is often suitable for liquid samples. Alternatively, a thin film can be cast on an IR-transparent substrate (e.g., KBr or NaCl plates) inside a glovebox or dry environment.
- Sample Preparation: Apply a small drop of **Dodecyltrichlorosilane** directly onto the ATR crystal or between two salt plates.
- Analysis: Collect the IR spectrum over the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of the clean ATR crystal or empty salt plates should be collected first and subtracted from the sample spectrum.

## Hydrolysis and Condensation Study

This protocol outlines a general procedure to observe the hydrolysis of

**Dodecyltrichlorosilane**. This reaction is extremely rapid.<sup>[15]</sup>

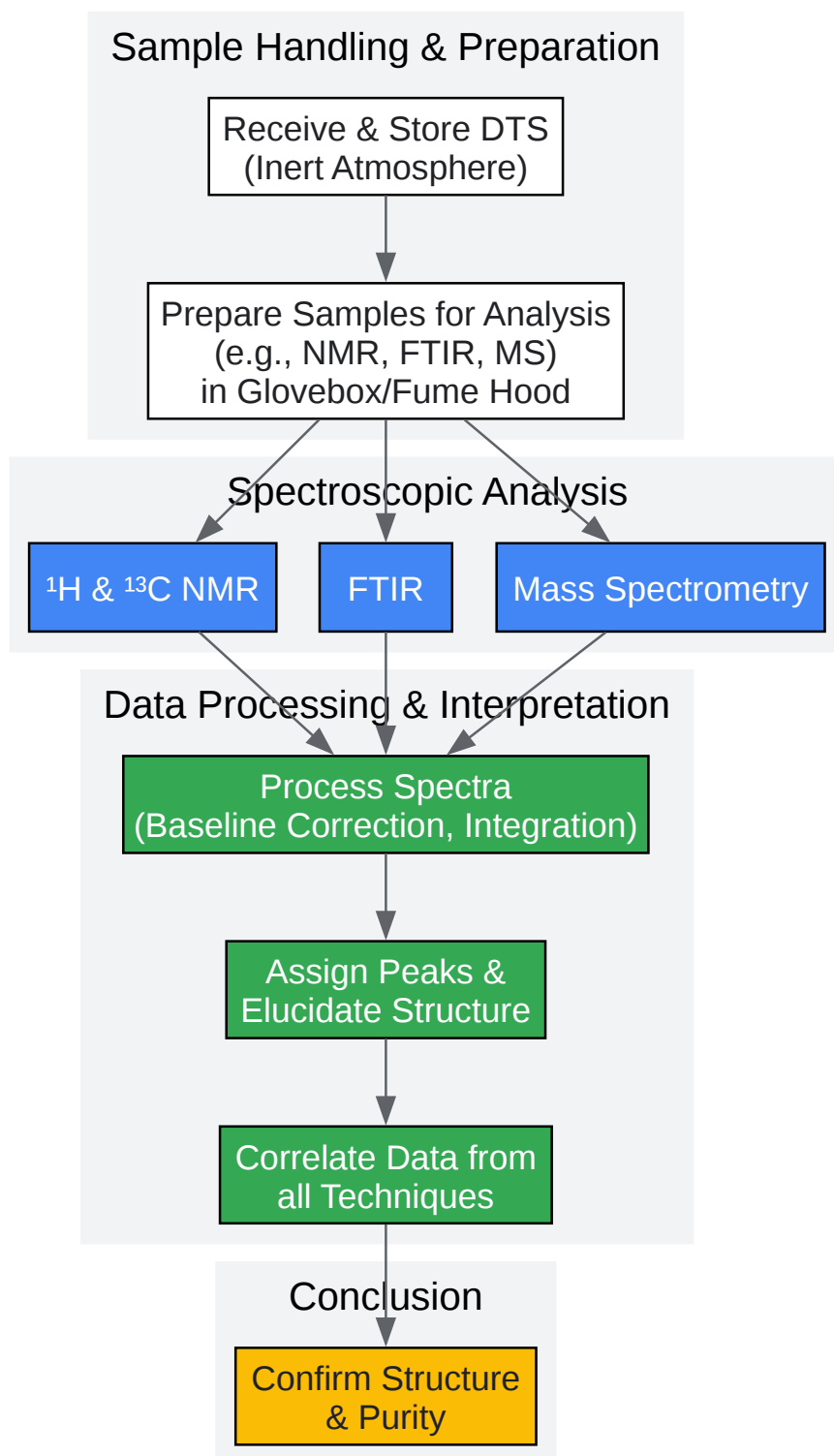
- Setup: Place a beaker containing a controlled amount of water (e.g., 50 mL) on a stir plate within a fume hood.
- Reaction: Carefully and slowly add a small amount of **Dodecyltrichlorosilane** (e.g., 1 mL) to the water with vigorous stirring. A vigorous reaction with the evolution of gas ( $\text{HCl}$ ) will be observed.<sup>[16]</sup> A solid white precipitate (polydodecylsiloxane) will form.<sup>[16]</sup>

- Characterization of Product: The resulting solid can be filtered, washed with water to remove residual acid, and dried.<sup>[16]</sup> The dried product can then be analyzed by FTIR to confirm the formation of Si-O-Si bonds (typically a broad peak between 1000-1100 cm<sup>-1</sup>) and the disappearance of Si-Cl bands.

## Visualizations

The following diagrams illustrate key workflows and chemical transformations related to the characterization of **Dodecyltrichlorosilane**.

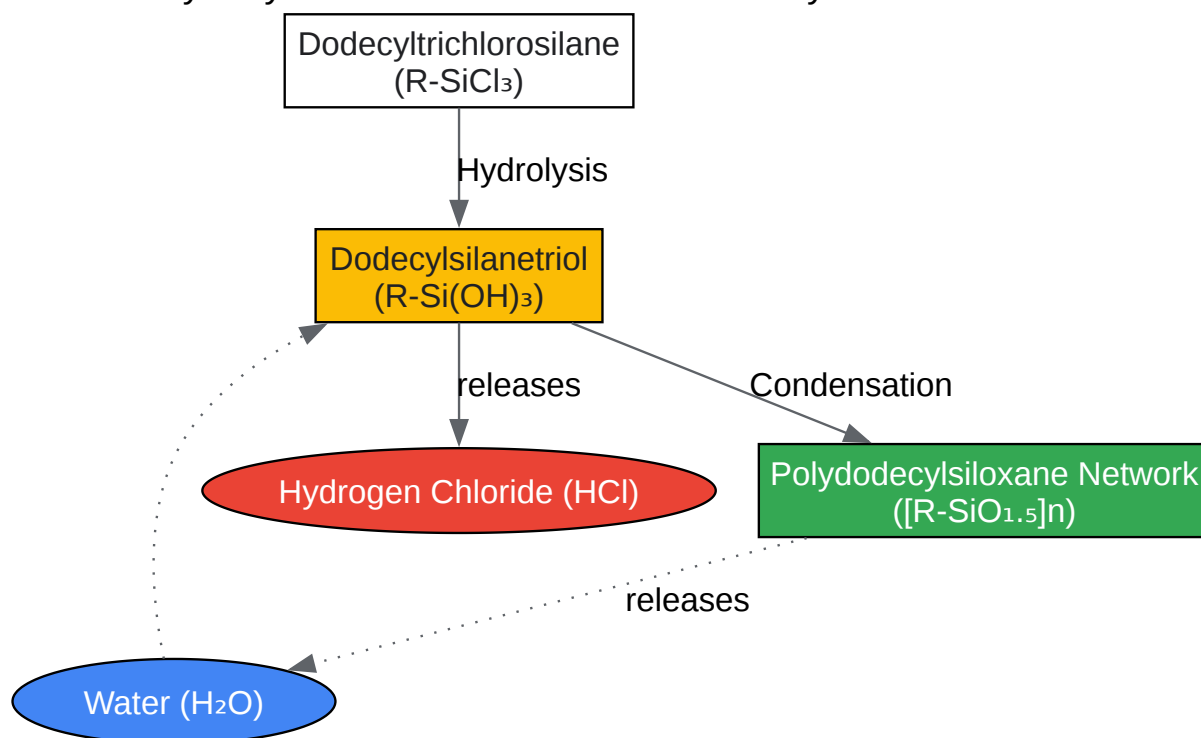
## Workflow for Characterization of Dodecyltrichlorosilane



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Caption: General experimental workflow for the characterization of **Dodecyltrichlorosilane**.

## Hydrolysis and Condensation of Dodecyltrichlorosilane



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Caption: Reaction pathway for the hydrolysis and condensation of **Dodecyltrichlorosilane**.

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Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)